DL-Methioninol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DL-Methioninol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various methionine derivatives and other sulfur-containing compounds.

Medicine: It has potential therapeutic applications due to its ability to modulate ion channels and its involvement in metabolic pathways.

Wirkmechanismus

Target of Action

DL-Methioninol, also known as DL-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is commonly found as a component in total parenteral nutrition . The primary targets of this compound are the proteins in the body, where it is incorporated into their structure during protein synthesis .

Mode of Action

This compound interacts with its targets, the proteins, by being incorporated into their structure during the process of protein synthesis . This interaction results in the formation of new proteins, which are essential for various biological functions such as tissue growth and repair . Additionally, this compound is thought to have antioxidant activity, possibly due to its sulfur content and its chelating ability .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a part of the methionine cycle, also known as the one-carbon metabolism pathway . This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . SAM serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Pharmacokinetics

It is known that this compound is sparingly soluble in water and very slightly soluble in alcohol . This suggests that its bioavailability may be influenced by factors such as the solubility and the presence of transport proteins in the body.

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It contributes to the formation of new proteins, which are essential for tissue growth and repair . It also plays a role in DNA methylation, histone modification, and the methylation of proteins and lipids, thereby influencing gene expression, chromatin structure, and cellular signaling pathways . Furthermore, this compound is thought to have antioxidant activity, which could help protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the absorption and utilization of this compound . In a study on Micropterus salmoides, it was found that the supplementation of this compound in a low-fishmeal diet improved the intestinal antioxidant capacity and exerted anti-inflammatory effects . This suggests that the dietary environment can significantly influence the action of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of methionine derivatives. For instance, the reduction of methionine sulfoxide can yield this compound. Another method involves the reaction of acrolein cyanohydrin with methyl mercaptan, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of DL-methionine. This process involves the acetylation of DL-methionine to form N-acetyl DL-methionine, which is then enzymatically converted to this compound using amino acylase .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Methioninol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methionine sulfoxide.

Reduction: Reduction of methionine sulfoxide can yield this compound.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired product, but common reagents include halides and acids.

Major Products Formed:

Oxidation: Methionine sulfoxide.

Reduction: this compound.

Substitution: Various substituted methionine derivatives.

Vergleich Mit ähnlichen Verbindungen

DL-Methionine: A racemic mixture of D- and L-methionine, used as a dietary supplement and in animal feed.

L-Methionine: The naturally occurring form of methionine, essential for protein synthesis and various metabolic processes.

Uniqueness of DL-Methioninol: this compound is unique due to its specific structural features and its ability to inhibit certain ion channels. Unlike DL-methionine and L-methionine, this compound has a hydroxyl group, which allows it to participate in different chemical reactions and potentially offer distinct therapeutic benefits.

Biologische Aktivität

DL-Methioninol is a derivative of the amino acid methionine, specifically the alcohol form. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology. This article delves into the biological activity of this compound, highlighting its effects on growth performance, metabolism, and cellular functions based on various studies.

Overview of this compound

This compound is often used in dietary supplements and animal feed as a source of sulfur-containing amino acids. It plays a crucial role in protein synthesis, methylation reactions, and as a precursor for other biologically significant molecules. The biological activity of this compound can be assessed through its impact on growth performance in livestock, its metabolic effects in humans, and its cellular mechanisms.

Animal Studies

- Growth Performance in Pigs : A study compared the effects of dietary supplementation with L-methionine (L-Met) versus DL-methionine (DL-Met) on pigs. The results indicated no significant differences in average daily gain (ADG), average daily feed intake (ADFI), or feed conversion ratio (G:F) between the two groups. Both forms were found to be similarly effective in promoting muscle gene expression related to growth .

- Broiler Chickens : A meta-analysis reported that DL-Met was approximately 94.97% as efficacious as L-Met concerning ADG and 95.63% for feed conversion ratio (FCR). However, further analysis suggested that the biological efficiency of DL-Met was lower than that of L-Met when considering different dietary conditions .

- Fish Nutrition : In Nile tilapia, supplementation with DL-methionyl-DL-methionine improved growth performance and intestinal health, indicating its beneficial role in aquatic nutrition .

Metabolic Effects

This compound has been studied for its metabolic impacts, particularly in human nutrition where it has been used in total parenteral nutrition (TPN). Research indicated that D-methionine utilization was poor when administered as part of a TPN solution containing other amino acids. This suggests that while this compound can be beneficial, its efficacy may vary based on the nutritional context .

Cellular Mechanisms

Recent studies have explored the cellular effects of this compound:

- Intestinal Cell Proliferation : In squabs, supplementation with DL-Met significantly increased the proliferation and differentiation of intestinal epithelial cells. Markers such as Ki67 and PCNA showed enhanced expression, indicating that this compound promotes intestinal health by fostering cell growth and differentiation .

- Mechanistic Insights : The compound was found to enhance Wnt/β-catenin signaling pathways by upregulating membrane receptor FZD7 expression, which is crucial for cellular communication and development .

Case Studies

- Total Parenteral Nutrition : A clinical study involving morbidly obese patients post-gastric bypass surgery demonstrated that patients receiving TPN with DL-methionine had higher plasma methionine levels compared to those receiving L-methionine solutions. However, a significant portion of infused D-methionine was excreted unmetabolized, indicating challenges in utilization during TPN .

Eigenschaften

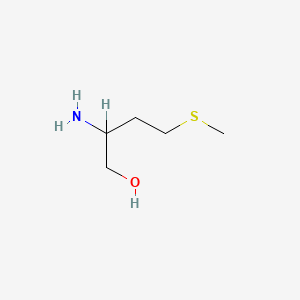

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.